molecular formula C9H11NS B181828 Ethanethioamide, N-(4-methylphenyl)- CAS No. 5310-17-8

Ethanethioamide, N-(4-methylphenyl)-

Cat. No. B181828
CAS RN: 5310-17-8
M. Wt: 165.26 g/mol
InChI Key: RTCFUGQNYGWPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethioamide, N-(4-methylphenyl)- is a chemical compound that has been widely used in scientific research for its various applications. It is a thioamide derivative of ethanamine and is also known as 4-Methylthiobenzylamine.

Mechanism Of Action

The mechanism of action of Ethanethioamide, N-(4-methylphenyl)- is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

Ethanethioamide, N-(4-methylphenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain chemicals in the body. Additionally, it has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethanethioamide, N-(4-methylphenyl)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is a versatile reagent that can be used in the synthesis of a variety of organic compounds. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving Ethanethioamide, N-(4-methylphenyl)-. One possible direction is to further investigate its mechanism of action and how it interacts with enzymes in the body. Additionally, it may be possible to develop new drugs and pharmaceuticals based on the properties of this compound. Finally, it may be possible to use this compound in the development of new materials with unique properties.

Synthesis Methods

Ethanethioamide, N-(4-methylphenyl)- can be synthesized by the reaction of 4-methylbenzenethiol with ethyl chloroacetate in the presence of sodium ethoxide. The product obtained is then hydrolyzed using hydrochloric acid, and the resulting compound is purified using recrystallization.

Scientific Research Applications

Ethanethioamide, N-(4-methylphenyl)- has been widely used in scientific research for its various applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other thioamide derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.

properties

CAS RN

5310-17-8

Product Name

Ethanethioamide, N-(4-methylphenyl)-

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H11NS/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

RTCFUGQNYGWPQI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C(C)S

SMILES

CC1=CC=C(C=C1)NC(=S)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C

Other CAS RN

5310-17-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.